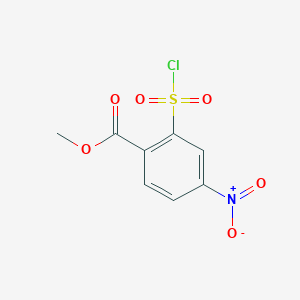

甲基-2-(氯磺酰基)-4-硝基苯酸酯

描述

Synthesis Analysis

The synthesis of related compounds often involves reactions with specific reagents under controlled conditions. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate can be synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature (C. S. Chidan Kumar et al., 2014). While not directly on Methyl 2-(chlorosulfonyl)-4-nitrobenzoate, this process highlights the general approach to synthesizing nitrobenzoate derivatives.

Molecular Structure Analysis

The molecular structure of compounds like Methyl 2-(chlorosulfonyl)-4-nitrobenzoate is often confirmed through IR and single-crystal X-ray diffraction studies. These methods provide detailed information on the geometrical parameters and the stability of the molecule arising from hyper-conjugative interaction and charge delocalization. For example, the molecular structure, FT-IR, and first-order hyperpolarizability of related compounds have been analyzed using HF and DFT methods, offering insights into the charge transfer within the molecule (C. S. Chidan Kumar et al., 2014).

Chemical Reactions and Properties

Methyl 2-(chlorosulfonyl)-4-nitrobenzoate's reactivity can be explored through its involvement in various chemical reactions. For instance, the reactivity of related nitrobenzoates with silver oxide and 3-methyl-2-aminopyridine to form mononuclear silver(I) complexes demonstrates potential chemical pathways and interactions (Nong Wang & Qi Shi, 2011).

Physical Properties Analysis

The physical properties of a compound like Methyl 2-(chlorosulfonyl)-4-nitrobenzoate, including its crystallization behavior and hydrogen bonding patterns, can significantly affect its applications. Studies on related compounds reveal that hydrogen bonding plays a crucial role in the molecular arrangement within the crystal structure, influencing the material's stability and reactivity (J. Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties analysis often involves understanding the compound's reactivity under different conditions. For example, the synthesis and characterization of co-crystals involving nitrobenzoic acid derivatives highlight the importance of intermolecular interactions in determining the compound's chemical behavior (A. Lemmerer et al., 2010).

科学研究应用

制药中的基因毒性杂质

Gaddam等人(2020年)的研究专注于开发和验证一种用于检测来那度胺中基因毒性杂质的HPLC方法,包括各种硝基苯甲酸酯衍生物。这项研究强调了甲基2-(氯磺酰)-4-硝基苯甲酸酯在制药品质控制和安全评估中的重要性(Gaddam, Kishore et al., 2020)。

材料科学和晶体工程

Saršu̅ns和Be̅rziņš(2020年)利用量子化学计算预测了化学相似分子之间的固溶体形成,包括硝基苯甲酸衍生物。他们的工作突显了甲基2-(氯磺酰)-4-硝基苯甲酸酯在设计具有定制性能的新材料中的潜力(Saršu̅ns,Kristaps&A. Be̅rziņš,2020年)。

有机合成和工艺优化

Yu等人(2016年)通过连续流动重氮化展示了甲基2-(氯磺酰)苯甲酸酯的高效合成,展示了该化合物在优化合成过程中通过减少副反应和提高产率的作用(Yu, Zhiqun et al., 2016)。

分析化学应用

Alder,Augenstein和Rogerson(1978年)开发了一种用于测定各种基质中氯化氟甲基苯氧基硝基苯甲酸钠残留的方法,说明了相关化合物在环境和食品安全分析中的应用(Alder, I. L. et al., 1978)。

理论和计算化学

Hart等人(2017年)关于2-甲基-3-硝基苯甲酸的溶解度和溶质描述符的研究为预测各种溶剂中类似化合物的行为提供了见解,这对于理解其物理化学性质和相互作用至关重要(Hart, Erin et al., 2017)。

安全和危害

属性

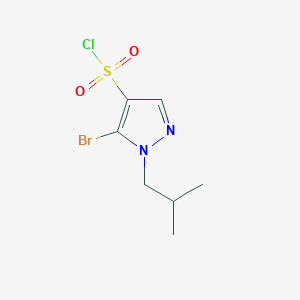

IUPAC Name |

methyl 2-chlorosulfonyl-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO6S/c1-16-8(11)6-3-2-5(10(12)13)4-7(6)17(9,14)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTJLRTUMSHHNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154712-47-7 | |

| Record name | methyl 2-(chlorosulfonyl)-4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487017.png)

![(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2487021.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2487026.png)

![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)

![(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B2487032.png)

![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)